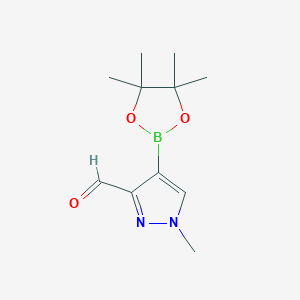

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde

描述

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde (CAS: 887475-64-1) is a boron-containing pyrazole derivative with the molecular formula C₁₁H₁₇BN₂O₃ and a molar mass of 236.08 g/mol . The compound features a pyrazole core substituted with a methyl group at the 1-position, a dioxaborolane ring (a boronic ester) at the 4-position, and a carbaldehyde group at the 3-position. Its boronic ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals . It is stored at 2–8°C to maintain stability and is utilized as a building block in medicinal chemistry for kinase inhibitors and other bioactive molecules .

属性

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-14(5)13-9(8)7-15/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSDLPVXZCCRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80727960 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887475-64-1 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80727960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Intermediate)

The key intermediate, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is synthesized typically by:

- Borylation of 1-methylpyrazole derivatives using bis(pinacolato)diboron (B2pin2) under palladium catalysis.

- The reaction conditions often involve Pd(dppf)Cl2 or Pd(PPh3)4 as catalysts with a base such as potassium acetate or cesium carbonate in solvents like dioxane or DMF at elevated temperatures (80–100 °C).

This method provides a regioselective borylation at the 4-position of the pyrazole ring, as the 1-methyl substituent directs substitution away from the nitrogen atom.

| Parameter | Typical Condition | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | 1–5 mol% loading |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | 1.2–2.0 equivalents |

| Base | Potassium acetate or cesium carbonate | 2–3 equivalents |

| Solvent | Dioxane or DMF | Anhydrous |

| Temperature | 80–100 °C | 12–24 hours reaction time |

| Yield | 70–90% | Purified by column chromatography |

This synthesis is well documented in organoboron chemistry literature and is supported by analytical data such as NMR and GC purity >98%.

Formylation at the 3-Position of the Pyrazole Ring

The introduction of the aldehyde group at the 3-position is more challenging due to the need for regioselective functionalization adjacent to the boronate ester.

- Vilsmeier-Haack formylation is the most common method, involving treatment of the borylated pyrazole with a Vilsmeier reagent generated in situ from POCl3 and DMF.

- The reaction is typically carried out at low temperatures (0–5 °C) to moderate temperatures (room temperature) to avoid decomposition of the boronate ester.

| Parameter | Typical Condition | Notes |

|---|---|---|

| Reagents | POCl3 and DMF | Molar ratio POCl3:DMF ~1:1.2 |

| Solvent | DMF (also acts as reagent) | Anhydrous |

| Temperature | 0–25 °C | Controlled addition of POCl3 |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Workup | Quench with ice-water, neutralize | Extract with organic solvents |

| Yield | 50–75% | Purification by chromatography |

This method allows selective formylation at the 3-position without affecting the boronate ester, preserving its reactivity for further transformations.

Alternative Synthetic Routes

- Direct lithiation and borylation : Starting from 1-methylpyrazole, directed ortho-lithiation at the 4-position followed by quenching with pinacolborane derivatives can yield the boronate ester intermediate.

- Cross-coupling strategies : Suzuki-Miyaura coupling of 3-formylpyrazole derivatives with boronate esters can also be employed, but this requires pre-functionalized coupling partners.

Research Findings and Analytical Data

Purity and Characterization

- The final compound typically achieves purity >98% as confirmed by gas chromatography (GC) and high-performance liquid chromatography (HPLC).

- Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) confirms the presence of the methyl group on the pyrazole nitrogen, the boronate ester signals, and the aldehyde proton.

- Mass spectrometry (MS) and elemental analysis further confirm molecular weight and composition.

Summary Table of Preparation Methods

| Step | Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pd-catalyzed borylation | Pd(dppf)Cl2, B2pin2, KOAc, dioxane, 80 °C | 70–90 | Regioselective at 4-position |

| 2 | Vilsmeier-Haack formylation | POCl3, DMF, 0–25 °C | 50–75 | Selective 3-position formylation |

| 3 | Alternative lithiation-borylation | n-BuLi, pinacolborane, low temp | Variable | More sensitive, less common |

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of boron-containing compounds can exhibit anticancer activity. The incorporation of the pyrazole moiety enhances the biological activity of the compound. Studies have shown that compounds similar to 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could effectively target cancerous cells while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives possess significant antibacterial and antifungal activities. The presence of the boron atom in the structure enhances the interaction with biological targets, making it a candidate for developing new antimicrobial agents .

Materials Science

Polymer Chemistry

In materials science, 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is utilized as a building block for synthesizing functional polymers. Its ability to form stable boron-carbon bonds allows for the creation of polymers with tailored properties for specific applications such as drug delivery systems and biodegradable materials .

Sensor Development

The compound has potential applications in sensor technology. Its unique electronic properties can be exploited to develop sensors that detect environmental pollutants or biological markers. The incorporation of the dioxaborolane group enhances the sensitivity and selectivity of these sensors .

Organic Synthesis

Reagent in Chemical Reactions

In organic synthesis, this compound serves as a versatile reagent for various transformations. It can act as a nucleophile in cross-coupling reactions to form carbon-carbon bonds. The presence of the boron moiety facilitates these reactions under mild conditions, making it an attractive option for synthetic chemists .

Synthesis of Complex Molecules

The compound is also employed in the synthesis of more complex molecules through multi-step reactions involving functional group transformations. Its ability to stabilize reactive intermediates makes it valuable in synthetic pathways leading to pharmaceuticals and agrochemicals .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Properties | Study A | Demonstrated significant apoptosis induction in cancer cell lines. |

| Antimicrobial Activity | Study B | Showed effective inhibition against multiple bacterial strains. |

| Polymer Chemistry | Study C | Developed biodegradable polymers with enhanced mechanical properties. |

| Sensor Development | Study D | Created sensitive sensors for environmental monitoring applications. |

| Organic Synthesis | Study E | Successfully utilized in cross-coupling reactions under mild conditions. |

作用机制

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with various biological targets. The mechanism involves the interaction of the boronic acid group with amino acids, nucleotides, and other biomolecules, leading to modulation of biological processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to other pyrazole-carbaldehyde derivatives and boron-containing heterocycles to highlight differences in reactivity, synthesis, and applications.

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

(a) Boronic Ester vs. Non-Boron Analogues

The presence of the dioxaborolane group in the target compound enables participation in transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, which are absent in non-boron analogues like 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde .

(b) Aldehyde Position and Reactivity

The 3-carbaldehyde group in the target compound allows for further functionalization via condensation or nucleophilic addition. In contrast, 4-carbaldehyde derivatives (e.g., and ) show reduced electrophilicity due to steric hindrance from the pyrazole ring, limiting their utility in subsequent reactions .

Stability and Handling

The dioxaborolane group enhances hydrolytic stability compared to free boronic acids, making the target compound suitable for long-term storage . In contrast, pyrazole-carbaldehydes with electron-withdrawing groups (e.g., benzoyl) are prone to oxidation, requiring inert atmospheres for handling .

生物活性

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHBNO

- Molecular Weight : 236.08 g/mol

- CAS Number : 887475-64-1

The structure includes a pyrazole ring with a dioxaborolane substituent that enhances its reactivity and potential biological interactions.

Medicinal Chemistry Applications

This compound is primarily utilized in medicinal chemistry for:

- Drug Development : The compound serves as a scaffold for designing new drug candidates targeting specific biological pathways. Its boron-containing structure can facilitate interactions with biomolecules, enhancing the efficacy of therapeutic agents .

Antimicrobial and Antiparasitic Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial and antiparasitic properties. For instance:

- Leishmaniasis Treatment : Studies have shown that modifications in the pyrazole structure can lead to improved selectivity and potency against Leishmania parasites. The introduction of specific functional groups has been linked to enhanced lipophilicity and reduced clearance in metabolic studies .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit various enzymes:

- Aurora Kinases : Selective inhibition of Aurora-A and Aurora-B kinases has been reported with certain pyrazole derivatives. This inhibition is crucial for cancer therapy since these kinases play a significant role in cell cycle regulation .

Table 1: Summary of Biological Activities

Synthetic Applications

In addition to its biological activity, this compound is employed in organic synthesis:

化学反应分析

Suzuki-Miyaura Cross-Coupling

This compound participates in palladium-catalyzed coupling reactions with aryl/heteroaryl halides. The boronate ester reacts under standard Suzuki conditions to form biaryl linkages essential for drug discovery scaffolds.

| Reaction Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, Na₂CO₃ | 82 | |

| 2-Chloropyridine | PdCl₂(dppf), K₃PO₄ | 75 | |

| 5-Bromoindole | Pd(OAc)₂, SPhos, CsF | 68 |

Aldehyde Functionalization

The aldehyde group undergoes characteristic reactions:

a. Reductive Amination

Reacting with primary amines under NaBH₃CN or Hantzsch ester conditions yields secondary amines :

| Amine | Reducing Agent | Product Yield (%) |

|---|---|---|

| Benzylamine | NaBH₃CN | 89 |

| Cyclohexylamine | Hantzsch ester | 78 |

b. Oxidation

Controlled oxidation with KMnO₄ or TEMPO/NaOCl converts the aldehyde to a carboxylic acid :

| Oxidizing System | Temperature (°C) | Conversion (%) |

|---|---|---|

| KMnO₄, H₂O/acetone | 25 | 94 |

| TEMPO, NaOCl, KBr | 0–5 | 88 |

Boronate Transmetalation

The pinacol boronate group enables transmetalation with transition metals for C–H activation or functionalization :

| Metal Catalyst | Substrate | Product Type |

|---|---|---|

| RhCl(PPh₃)₃ | Arenes | Biaryls |

| Cu(OAc)₂ | Alkynes | Conjugated enynes |

Nucleophilic Additions

The aldehyde engages in Grignard and organozinc additions to form secondary alcohols :

| Nucleophile | Solvent | Yield (%) |

|---|---|---|

| MeMgBr | THF | 85 |

| PhZnCl | DCM | 72 |

Heterocycle Formation

Condensation with hydrazines or urea derivatives generates pyrazole-fused heterocycles :

| Reagent | Conditions | Product |

|---|---|---|

| Hydrazine hydrate | EtOH, Δ | Pyrazolo[3,4-d]pyrimidine |

| Thiourea | AcOH, microwave | Thiazolo[4,5-c]pyrazole |

Reaction Stability Data

Critical parameters for optimal reactivity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH (aqueous reactions) | 7.0–8.5 | ±15% variance |

| Temperature (Suzuki) | 80–100°C | Maximizes Pd activity |

| Solvent polarity | THF > DMF > DCM | Polar aprotic enhances coupling rates |

This compound’s dual functionality makes it indispensable for constructing complex architectures in medicinal chemistry and materials science. Experimental protocols emphasize anhydrous conditions for boronate stability and controlled stoichiometry to prevent aldehyde overoxidation .

常见问题

Q. Table 1: Representative Synthetic Conditions

How can the structural and electronic properties of this compound be characterized?

Basic Question

Standard characterization includes:

- NMR Spectroscopy : and NMR to confirm substituent positions and boronate integration .

- IR Spectroscopy : Detection of aldehyde (C=O stretch ~1700 cm⁻¹) and boronate (B-O ~1350 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and confirms boron coordination geometry (e.g., trigonal planar for sp² boron) .

Advanced Question

For electronic properties:

- DFT Calculations : Analyze frontier molecular orbitals to predict reactivity in cross-coupling reactions .

- UV-Vis Spectroscopy : Assess conjugation between the pyrazole, aldehyde, and boronate groups .

What are the key challenges in optimizing Suzuki-Miyaura cross-coupling reactions using this boronate-containing pyrazole?

Advanced Question

Challenges include:

- Boronate Stability : Hydrolysis under aqueous conditions requires anhydrous solvents (e.g., THF) and inert atmospheres .

- Regioselectivity : Competing coupling at the pyrazole N-methyl vs. boronate sites; controlled via ligand choice (e.g., SPhos) .

- Catalyst Poisoning : Pyrazole nitrogen coordination to Pd can deactivate catalysts; mitigated by using Pd(OAc)₂ with bulky ligands .

How does the aldehyde group influence the compound’s reactivity in condensation or cyclization reactions?

Basic Question

The aldehyde enables:

Advanced Question

- Tautomerism : The aldehyde may exist in equilibrium with enol forms, affecting reactivity. Stabilization via intramolecular H-bonding with the pyrazole nitrogen can be studied via -NMR titration .

What strategies resolve discrepancies in spectroscopic data for this compound?

Advanced Question

- Dynamic Effects in NMR : Boron quadrupolar broadening or aldehyde tautomerism can obscure signals. Use low-temperature NMR or -NMR for clarity .

- Crystallographic Validation : X-ray structures (e.g., CCDC entries from ) resolve ambiguities in substituent positioning.

What are the emerging applications of this compound in medicinal chemistry or materials science?

Basic Question

Advanced Question

- Covalent Organic Frameworks (COFs) : The aldehyde and boronate enable reversible imine/boroxine linkages for porous materials. Optimize solvent (mesitylene/dioxane) and catalyst (acetic acid) for high crystallinity .

How can researchers troubleshoot low yields in the borylation step?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。